Aluminum, di-mu-chlorochlorotriethyldi-

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Aluminum, di-mu-chlorochlorotriethyldi- can be synthesized using ethyl chloride and aluminum as starting materials . The process involves a closed steel reactor fitted with a reflux condenser and equipped for vacuum distillation. The reactor is first purged with nitrogen, and then aluminum powder and a catalyst mixture composed of diethylaluminum chloride and iodine are added. The reactor contents are stirred and heated slowly to 130°C. Ethyl chloride is then added over a period of 3 hours while maintaining the temperature between 120-150°C .

Industrial Production Methods

In industrial settings, the production of aluminum, di-mu-chlorochlorotriethyldi- follows a similar process but on a larger scale. The use of closed reactors and controlled addition of reagents ensures the safety and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Aluminum, di-mu-chlorochlorotriethyldi- undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxide and other by-products.

Reduction: Acts as a reducing agent in certain chemical reactions.

Substitution: Participates in substitution reactions where chlorine atoms are replaced by other groups.

Common Reagents and Conditions

Oxidation: Requires the presence of oxygen or other oxidizing agents.

Reduction: Often involves hydrogen or other reducing agents.

Substitution: Typically involves nucleophiles that can replace chlorine atoms.

Major Products Formed

The major products formed from these reactions include aluminum oxide, ethane, and various substituted aluminum compounds .

Scientific Research Applications

Aluminum, di-mu-chlorochlorotriethyldi- has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyolefins.

Biology: Investigated for its potential use in biological systems due to its reactivity with various biomolecules.

Medicine: Explored for its potential therapeutic applications, although its use is limited due to its reactivity.

Industry: Employed in the production of various organic compounds and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of aluminum, di-mu-chlorochlorotriethyldi- involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Ethylaluminum dichloride: Similar in structure but with different reactivity and applications.

Diethylaluminum chloride: Another organoaluminum compound with distinct properties.

Triethylaluminum: Used in similar applications but with different chemical behavior.

Uniqueness

Aluminum, di-mu-chlorochlorotriethyldi- is unique due to its specific reactivity and ability to act as a catalyst in polymerization reactions. Its structure allows for versatile applications in both industrial and research settings .

Biological Activity

Overview of Aluminum, di-mu-chlorochlorotriethyldi-

Aluminum, di-mu-chlorochlorotriethyldi- is categorized under aluminum chlorides and is primarily utilized in industrial applications. Its structure consists of aluminum coordinated with multiple chloride ions, which may influence its reactivity and interactions with biological systems.

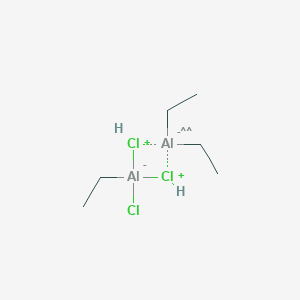

Chemical Structure

The chemical formula can be represented as follows:

This structure indicates that the compound contains two aluminum atoms, six chlorine atoms, and additional organic components that may contribute to its biological properties.

Toxicological Studies

Research on aluminum compounds has raised concerns regarding their potential toxicity. Aluminum exposure has been linked to neurotoxicity and other health issues in various studies:

- Neurotoxicity : Studies indicate that aluminum can accumulate in neural tissues, potentially leading to neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve oxidative stress and disruption of cellular signaling pathways .

- Cytotoxicity : In vitro studies have shown that aluminum compounds can induce cytotoxic effects in various cell lines. The degree of toxicity often depends on the concentration and exposure duration .

1. Neurotoxic Effects

A study conducted by the National Institute of Health examined the effects of aluminum exposure on neurodevelopment in animal models. The results indicated significant behavioral changes and alterations in neurotransmitter levels following exposure to aluminum chloride .

2. Environmental Impact

Research published in environmental toxicology journals highlights the bioaccumulation of aluminum in aquatic organisms. This accumulation can lead to ecological imbalances and affect species diversity in contaminated environments .

Comparative Biological Activity

To better understand the biological activity of Aluminum, di-mu-chlorochlorotriethyldi-, it is useful to compare it with other aluminum compounds:

| Compound Name | Neurotoxicity | Cytotoxicity | Environmental Impact |

|---|---|---|---|

| Aluminum, di-mu-chlorochlorotriethyldi- | Moderate | High | Significant |

| Aluminum Chloride | High | Moderate | Moderate |

| Aluminum Sulfate | Low | Low | Low |

Properties

InChI |

InChI=1S/3C2H5.2Al.3ClH/c3*1-2;;;;;/h3*1H2,2H3;;;3*1H/q;;;-1;+2;;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFRDHJRBVWBKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Al-]CC.CC[Al-]([ClH+])([ClH+])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17Al2Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

12075-68-2 | |

| Record name | Aluminum, di-.mu.-chlorochlorotriethyldi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.